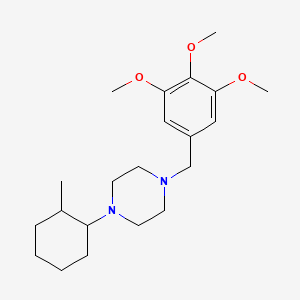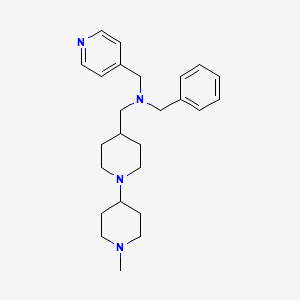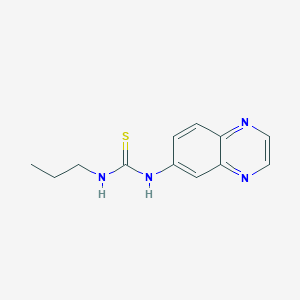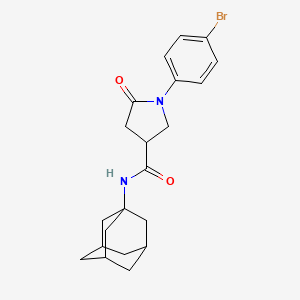![molecular formula C20H22Cl2N2O4 B4982258 1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
1,6-hexanediyl bis[(4-chlorophenyl)carbamate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-hexanediyl bis[(4-chlorophenyl)carbamate], commonly known as HBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HBC is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is widely used as a cross-linking agent, a curing agent, and a stabilizer in the production of polymers, coatings, and adhesives. In
Applications De Recherche Scientifique
HBC has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of HBC is in the production of polyurethane (PU) coatings and adhesives. HBC acts as a cross-linking agent in the PU matrix, which enhances the mechanical properties and stability of the final product. HBC has also been used as a curing agent in epoxy resins, which improves the adhesion and durability of the coating.
Mécanisme D'action
The mechanism of action of HBC is not fully understood, but it is believed to involve the formation of covalent bonds between the HBC molecule and the polymer matrix. This cross-linking process enhances the mechanical properties and stability of the final product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HBC have not been extensively studied. However, it is known that HBC can cause skin irritation and allergic reactions in some individuals. Therefore, proper safety precautions should be taken when handling HBC.
Avantages Et Limitations Des Expériences En Laboratoire
HBC has several advantages for lab experiments, such as its high purity, stability, and ease of synthesis. However, HBC can be toxic and should be handled with care. Additionally, HBC is insoluble in water, which can make it difficult to incorporate into aqueous systems.
Orientations Futures
There are several potential future directions for the scientific research of HBC. One area of interest is the development of HBC-based materials with enhanced mechanical properties and stability. Another area of interest is the exploration of the potential biomedical applications of HBC, such as drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of HBC.
Conclusion:
In conclusion, 1,6-hexanediyl bis[(4-chlorophenyl)carbamate] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of HBC is relatively simple, and it has been extensively studied for its potential applications in the production of polymers, coatings, and adhesives. While the biochemical and physiological effects of HBC are not fully understood, proper safety precautions should be taken when handling HBC. There are several potential future directions for the scientific research of HBC, and further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of HBC involves the reaction between 1,6-hexanediamine and 4-chlorophenyl isocyanate in the presence of a catalyst. The reaction yields HBC as a white crystalline solid in high purity. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Propriétés
IUPAC Name |
6-[(4-chlorophenyl)carbamoyloxy]hexyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4/c21-15-5-9-17(10-6-15)23-19(25)27-13-3-1-2-4-14-28-20(26)24-18-11-7-16(22)8-12-18/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIOHMQXFDIHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCCCCCOC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)


![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)

![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)

![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)


![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)

